molecular formula C26H22F26O4S2 B1622275 Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate CAS No. 56927-83-4

Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate

Cat. No.: B1622275
CAS No.: 56927-83-4
M. Wt: 956.5 g/mol
InChI Key: TYMGDYKDZSSLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate is a chemical compound with the molecular formula C26H22F26O4S2 and a molecular weight of 956.55 g/mol . It is known for its unique structure, which includes perfluorooctyl groups, making it highly fluorinated. This compound is primarily used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate typically involves the reaction of fumaric acid with 3-(1H,1H,2H,2H-perfluorooctylthio)propanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize the reaction conditions. The process is designed to minimize waste and maximize the yield of the desired product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The perfluorooctyl groups enhance its ability to interact with hydrophobic regions of these targets, potentially altering their function and activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]maleate
  • Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]succinate

Uniqueness

Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate is unique due to its fumarate backbone, which imparts distinct chemical properties compared to similar compounds with different backbones, such as maleate or succinate. This uniqueness makes it particularly valuable in specific research and industrial applications.

Properties

IUPAC Name

bis[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propyl] but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F26O4S2/c27-15(28,17(31,32)19(35,36)21(39,40)23(43,44)25(47,48)49)5-11-57-9-1-7-55-13(53)3-4-14(54)56-8-2-10-58-12-6-16(29,30)18(33,34)20(37,38)22(41,42)24(45,46)26(50,51)52/h3-4H,1-2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMGDYKDZSSLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)C=CC(=O)OCCCSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F26O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371105
Record name Bis[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propyl] But-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

956.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56927-83-4
Record name Bis[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propyl] But-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate
Reactant of Route 3
Reactant of Route 3
Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate
Reactant of Route 4
Reactant of Route 4
Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate
Reactant of Route 5
Reactant of Route 5
Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate
Reactant of Route 6
Reactant of Route 6
Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.